molecular formula C18H10ClF2NO3S B12396238 Dfbta

Dfbta

Cat. No.: B12396238
M. Wt: 393.8 g/mol
InChI Key: RZXHOVMOLRFUCA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DFBTA involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Nitration: The nitration of 4-((4-(difluoromethoxy)phenyl)thio)benzoic acid to introduce the nitro group.

    Thioether Formation: The formation of the thioether linkage between the phenyl and benzoic acid moieties.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

DFBTA undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The difluoromethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and a palladium catalyst.

    Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions include derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

DFBTA has a wide range of scientific research applications, including:

Mechanism of Action

DFBTA exerts its effects by inhibiting the ANO1 channel, which is involved in various physiological processes, including fluid secretion, sensory perception, and smooth muscle contraction. By blocking this channel, this compound reduces the influx of chloride ions, thereby modulating cellular activities and providing analgesic effects .

Comparison with Similar Compounds

Similar Compounds

    T16Ainh-A01: Another ANO1 inhibitor with similar inhibitory activity.

    CaCCinh-A01: A compound that also targets calcium-activated chloride channels.

Uniqueness

DFBTA stands out due to its high potency, oral bioavailability, and minimal brain penetration, making it a promising candidate for therapeutic applications with reduced central nervous system side effects .

Properties

Molecular Formula

C18H10ClF2NO3S

Molecular Weight

393.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-[(2,5-difluorobenzoyl)amino]thiophene-3-carboxylic acid

InChI

InChI=1S/C18H10ClF2NO3S/c19-10-3-1-9(2-4-10)13-8-26-17(15(13)18(24)25)22-16(23)12-7-11(20)5-6-14(12)21/h1-8H,(H,22,23)(H,24,25)

InChI Key

RZXHOVMOLRFUCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=C2C(=O)O)NC(=O)C3=C(C=CC(=C3)F)F)Cl

Origin of Product

United States

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